molecular formula C10H11ClN2O2 B1351050 6-Morpholinonicotinoyl Chloride CAS No. 313350-36-6

6-Morpholinonicotinoyl Chloride

Cat. No.: B1351050
CAS No.: 313350-36-6
M. Wt: 226.66 g/mol
InChI Key: CUYODHVYKUWKCO-UHFFFAOYSA-N
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Description

6-Morpholinonicotinoyl Chloride is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its application in various chemical reactions and industrial processes. The compound features a morpholine ring attached to a nicotinoyl chloride moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinonicotinoyl Chloride typically involves the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate is then reacted with morpholine under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Morpholinonicotinoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and morpholine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted nicotinoyl derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

6-Morpholinonicotinoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholinonicotinoyl Chloride involves its ability to act as an electrophile in chemical reactions. The chloride group is highly reactive and can be easily replaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoyl Chloride: Similar in structure but lacks the morpholine ring.

    Morpholine: Contains the morpholine ring but does not have the nicotinoyl chloride moiety.

    Pyridine Derivatives: Compounds like 2-chloronicotinoyl chloride share structural similarities.

Uniqueness

6-Morpholinonicotinoyl Chloride is unique due to the presence of both the morpholine ring and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYODHVYKUWKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380098
Record name 6-Morpholinonicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313350-36-6
Record name 6-Morpholinonicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (1 mL) was slowly added to a solution of oxalyl chloride (0.13 g, 1 mmol) in chloroform (5 mL). 6-Morpholinonicotinic acid (0.21 g, 1 mmol) was added and the reaction mixture was stirred for 15 minutes. The reaction mixture was concentrated under vacuum, diluted with toluene and then concentrated under vacuum to provide 6-morpholinonicotinoyl chloride. This material was kept under vacuum at ambient temperature overnight and then used in the next step.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two

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